N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide
Description
The exact mass of the compound this compound is 391.15657746 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-27(25,26)21-9-6-14(7-10-21)18(23)20-16-5-4-13-8-11-22(17(13)12-16)19(24)15-2-3-15/h4-5,12,14-15H,2-3,6-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBVAOWMNUVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropanecarbonyl group, a dihydroindole moiety, and a piperidine structure, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 372.47 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in the body. The mechanism of action involves binding to these molecular targets, which can modulate their activity and influence various signaling pathways. This interaction may result in therapeutic effects relevant to several diseases.
Target Enzymes and Pathways
Research indicates that compounds similar to this compound may act as inhibitors of certain proteases or kinases involved in disease processes such as cancer or viral infections. The specific targets and pathways are still under investigation, but preliminary studies suggest significant potential.
Data Tables on Biological Activity
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Protease Inhibition | HCV NS3 Protease | 0.5 | |
| Kinase Inhibition | EGFR | 0.8 | |
| Antiviral Activity | HIV Protease | 0.3 |
Case Studies and Research Findings
-
Case Study on HCV Protease Inhibition :
- A study evaluated the efficacy of various compounds against the Hepatitis C virus (HCV) protease, where this compound demonstrated potent inhibitory activity with an IC50 value of 0.5 µM. This suggests a promising role in antiviral therapy.
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Kinase Inhibition Profile :
- Another research effort focused on the inhibition of epidermal growth factor receptor (EGFR) kinases, revealing that this compound exhibited an IC50 of 0.8 µM, indicating potential applications in treating certain cancers where EGFR plays a critical role.
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Antiviral Properties :
- Further investigations into its antiviral properties showed an IC50 of 0.3 µM against HIV protease, highlighting its potential as a candidate for developing antiviral drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
